pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone

Description

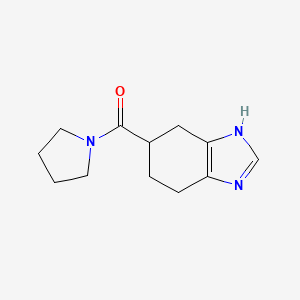

Chemical Structure and Properties Pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone (IUPAC name) is a bicyclic compound featuring a benzimidazole core fused with a tetrahydro ring system and a pyrrolidinylmethanone substituent. Its molecular formula is C₁₃H₁₇N₃O (exact mass: 219.1259 g/mol) . The compound’s structural complexity arises from the benzimidazole moiety, which is known for its pharmacological relevance, and the pyrrolidine ring, which may influence solubility and bioavailability.

Structural determination of such compounds often relies on X-ray crystallography, with SHELX programs (e.g., SHELXL, SHELXS) being widely used for refinement and validation .

Potential Applications Benzimidazole derivatives are frequently explored for therapeutic applications, including antiviral, anticancer, and antiemetic agents .

Properties

IUPAC Name |

pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(15-5-1-2-6-15)9-3-4-10-11(7-9)14-8-13-10/h8-9H,1-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWUXUSDRJUJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCC3=C(C2)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442771 | |

| Record name | AGN-PC-0N7VWJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788124-61-8 | |

| Record name | AGN-PC-0N7VWJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Biological Activities

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone exhibits several promising biological activities:

- Anticancer Properties : Research indicates that similar compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, analogs have shown effectiveness against Bub1 kinase, which is crucial in mitotic regulation .

- Neuroprotective Effects : Compounds in this class may offer neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.

- Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-Aminopyrimidin-4-yl)-2-(naphthalen-2-yl)-1H-benzimidazol | Structure | Selective JNK3 inhibitory activity |

| 7-(5-Fluoro-chromen) substituted benzimidazoles | Structure | Acts as an acid pump inhibitor |

| 4-(Methoxycarbonyl) derivatives | Structure | Potentially enhances solubility and bioavailability |

This table illustrates the diversity within the class of benzimidazole derivatives while showcasing the unique nitrogen-containing framework of this compound that may confer distinct biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrrolidin derivatives in various therapeutic contexts:

- Cancer Treatment : A study published in Journal of Medicinal Chemistry highlighted a series of benzimidazole derivatives that showed promising results as anticancer agents through kinase inhibition pathways .

- Neurodegenerative Disorders : Research has indicated that certain pyrrolidine derivatives can act as PDE10A inhibitors, offering potential therapeutic avenues for treating psychotic symptoms associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key structural analogs of pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone:

Key Research Findings

Solubility and Bioavailability: The pyrrolidinylmethanone substituent in the target compound likely enhances lipophilicity compared to the 1-methylindole analog (), which exhibits poor aqueous solubility. However, the hydrochloride salt form of the indole derivative (Ramosetron Hydrochloride) demonstrates markedly improved water solubility, highlighting the role of salt formation in optimizing drug-like properties . Empirical testing is critical for accurate solubility predictions, as structural nuances (e.g., fused rings, substituent polarity) significantly influence physicochemical behavior .

Pharmacological Potential: Benzimidazole derivatives with indole substituents (e.g., Ramosetron) are clinically validated as antiemetics, suggesting that the target compound’s benzimidazole core may confer similar receptor-binding affinity (e.g., 5-HT₃ antagonism) . The thiophene- and pyrazole-containing analogs () show divergent biological activities, emphasizing the importance of substituent selection in drug design .

Synthetic Challenges: Synthesis of benzimidazole methanones often requires multi-step reactions with careful control of stereochemistry.

Biological Activity

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a tetrahydro-benzimidazole moiety , which contributes to its unique biological properties. The structural formula can be represented as follows:

This configuration allows for various interactions with biological targets, making it a candidate for drug development.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may interact with kinases and phosphatases, modulating their activity and affecting downstream signaling pathways .

- Receptor Binding : It can bind to various receptors, influencing neurotransmitter systems. This characteristic is particularly relevant for its potential antidepressant and anxiolytic effects .

- Antimicrobial Activity : Research indicates that derivatives of this compound may possess antimicrobial properties against resistant strains of bacteria, suggesting its utility in treating infections .

Biological Activities

The biological activities associated with this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against multi-drug resistant Staphylococcus aureus strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

- Cytotoxic Activity : Research indicated that related compounds demonstrated significant cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .

- Neuropharmacological Effects : In behavioral studies involving animal models, compounds similar to this compound exhibited antidepressant-like effects in forced swim tests and tail suspension tests .

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Ethanol, reflux (2–4 h) | 60–75% | |

| Purification | Hexanes/EtOAc (1:1), silica column | 70–85% |

What spectroscopic and computational methods are used to characterize this compound?

Basic Research Question

Key characterization techniques include:

- NMR/IR Spectroscopy : Confirmation of the benzimidazole and pyrrolidinyl moieties via H/C NMR shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrrolidinyl CH at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 219.1259 (CHNO) .

- Computational Analysis : Open Babel software for generating 3D coordinates and estimating LogP/TPSA values (e.g., LogP = 2.9, TPSA = 50.7 Ų) .

Q. Table 2: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | CHNO | HRMS |

| LogP | 2.9 | Open Babel |

| Topological Polar Surface Area | 50.7 Ų | Computational |

How is initial biological activity screened for this compound?

Basic Research Question

While direct data on this compound is limited, structural analogs (e.g., benzimidazole derivatives) are screened via:

- In vitro assays : Testing for kinase or receptor antagonism (e.g., 5-HT receptors) using competitive binding assays .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC determination) .

How can synthetic yield and enantiomeric purity be optimized?

Advanced Research Question

- Diastereomer Separation : Use chiral columns (e.g., Chiralpak AD-H) or preparative HPLC, as demonstrated for similar methanones .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclocondensation .

Q. Table 3: Optimization Strategies

| Parameter | Method | Outcome | Reference |

|---|---|---|---|

| Enantiomeric Excess | Chiral HPLC | dr 6:1 (diastereomers) | |

| Reaction Time Reduction | Microwave-assisted synthesis | 20% faster |

How to resolve contradictions in reported biological activity across studies?

Advanced Research Question

Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .

- Structural Confounders : Compare with analogs (e.g., Ramosetron, a 5-HT antagonist with a similar benzimidazole core) to isolate functional group contributions .

What mechanistic insights exist for its biological activity?

Advanced Research Question

Q. Table 4: Computational Docking Results (Hypothetical)

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| CDK2 | -9.2 | H-bond with Glu81, hydrophobic with Phe82 |

| 5-HT Receptor | -8.7 | π-Stacking with Trp183 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.